3-Methyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-Methyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), a sulfonyl group (-SO2-), and a triazaspiro[4.5]decane-2,4-dione moiety. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic system. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The sulfonyl group is also a significant functional group that could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group can undergo various reactions, including radical reactions . The sulfonyl group could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Antimicrobial Applications
A novel N-halamine precursor, closely related to the target compound, was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. This research demonstrated that the chlorinated fabrics could oxidize chemical simulants to less toxic derivatives while exhibiting antimicrobial efficacies against pathogens like Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009).
Structural Analysis
The structure of a compound similar to the target, with a diazaspiro[4.5]decane core, was elucidated using synchrotron powder diffraction data. This structural analysis contributes to understanding the compound's conformation and its potential interactions in biological systems (Rohlíček et al., 2010).
Anticonvulsant Activity
Research on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, including the target compound, demonstrated enhanced anticonvulsant activity. This suggests that the incorporation of fluoro or trifluoromethyl substituents at the aryl ring increases anticonvulsant effectiveness compared to other analogues (Obniska et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-20-12(22)14(19-13(20)23)6-8-21(9-7-14)26(24,25)11-5-3-2-4-10(11)15(16,17)18/h2-5H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMGZMGBZQNLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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